Ethyl 2-(triethoxysilyl)propanoate

Description

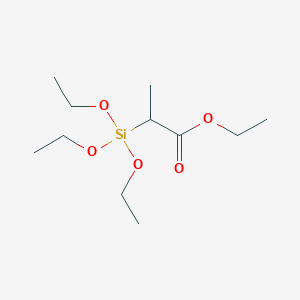

Ethyl 2-(triethoxysilyl)propanoate is an organosilicon compound characterized by a propanoate ester backbone substituted with a triethoxysilyl group at the α-position. This structure combines the hydrolytic reactivity of triethoxysilyl groups with the ester functionality, making it valuable in applications such as surface modification, adhesion promotion, and hybrid material synthesis. The triethoxysilyl moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, metals, or polymers), while the ethyl ester group enhances solubility in organic solvents .

Properties

CAS No. |

76301-02-5 |

|---|---|

Molecular Formula |

C11H24O5Si |

Molecular Weight |

264.39 g/mol |

IUPAC Name |

ethyl 2-triethoxysilylpropanoate |

InChI |

InChI=1S/C11H24O5Si/c1-6-13-11(12)10(5)17(14-7-2,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |

InChI Key |

AOMWEROTHIGCJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(triethoxysilyl)propanoate can be synthesized through the esterification of 2-(triethoxysilyl)propanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(triethoxysilyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(triethoxysilyl)propanoic acid and ethanol.

Condensation: The triethoxysilyl group can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric materials.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Condensation: Often involves the use of silanol groups and catalysts like tin or titanium compounds.

Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed:

Hydrolysis: 2-(triethoxysilyl)propanoic acid and ethanol.

Condensation: Polymeric siloxanes.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(triethoxysilyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.

Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of ethyl 2-(triethoxysilyl)propanoate primarily involves the hydrolysis and condensation of the triethoxysilyl group. Upon hydrolysis, the triethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of polymeric networks and coatings. The ester group can also undergo hydrolysis to release ethanol, which may participate in subsequent reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique properties are best understood through comparison with structurally related ethyl propanoate derivatives. Key analogs include:

Ethyl 2-Cyano-3-(4-Methylphenyl)Propanoate

- Structure: Features a cyano group and a 4-methylphenyl substituent at the α- and β-positions, respectively .

- Reactivity: The electron-withdrawing cyano group increases electrophilicity, favoring nucleophilic additions (e.g., in agrochemical synthesis). Unlike the triethoxysilyl group, the aryl substituent enhances stability against hydrolysis.

- Applications: Intermediate in synthesizing bioactive molecules like 2-propenoylamides and 2-propenoates .

Ethyl 2-[(Phenylcarbonothioyl)Thio]Propanoate (ETTP)

- Structure : Contains a dithiobenzoate group, enabling reversible addition-fragmentation chain transfer (RAFT) polymerization .

- Reactivity : The thiocarbonylthio group mediates controlled radical polymerization, contrasting with the triethoxysilyl group’s surface-binding capability.

- Applications : Specialized in polymer chemistry for synthesizing block copolymers .

Ethyl 3-(2-Ethoxy-2-Oxo-1-P-Tolylethylthio)Propanoate

- Structure : Includes a thioether-linked p-tolyl group and ethoxycarbonyl substituents .

- Reactivity : The thioether and ester groups participate in nucleophilic substitutions, but the absence of siloxane-forming capability limits its use in materials science.

- Applications: Potential precursor in pharmaceutical or agrochemical synthesis .

Ethyl 2-(Thiazol-2-Yl)Propanoate

- Structure : Substituted with a thiazole heterocycle, imparting aromaticity and rigidity .

- Reactivity : The thiazole ring enables coordination to metal ions, unlike the triethoxysilyl group’s hydrolytic crosslinking.

- Applications : Likely used in medicinal chemistry due to thiazole’s prevalence in bioactive molecules .

Comparative Data Table

Key Research Findings

- Hydrolytic Behavior: this compound undergoes hydrolysis to form silanol groups, enabling covalent bonding to substrates. This contrasts with cyano- or aryl-substituted analogs, which resist hydrolysis but lack crosslinking ability .

- Thermal Stability : Triethoxysilyl derivatives exhibit moderate thermal stability (decomposition ~150–200°C), comparable to thiazole- or aryl-substituted analogs but lower than purely hydrocarbon-substituted esters .

- Solubility : The triethoxysilyl group enhances solubility in polar aprotic solvents (e.g., THF, DMF), whereas thiazole or aryl groups increase lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.